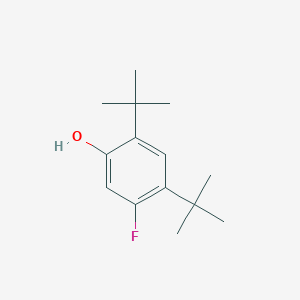

2,4-DI-Tert-butyl-5-fluorophenol

Description

Overview of Substituted Phenols in Contemporary Chemical and Biological Research

Substituted phenols, which are derivatives of phenol (B47542), are a class of organic compounds of significant interest in both chemical and biological research. Their utility stems from the hydroxyl (-OH) group attached to the aromatic ring, which imparts characteristic reactivity and allows for a wide range of chemical modifications. These compounds are integral to the synthesis of a vast array of products, including pharmaceuticals, polymers, and agrochemicals. wikipedia.orgalhamchemicals.comvinatiorganics.com

In the realm of materials science, substituted phenols are fundamental building blocks for phenolic resins and serve as precursors for antioxidants and UV stabilizers. wikipedia.org For instance, 2,4-di-tert-butylphenol (B135424) is a key raw material for the production of phosphite (B83602) antioxidants, which are crucial in the manufacturing of polyolefins. wikipedia.org The bulky tert-butyl groups on the phenol ring provide steric hindrance, which enhances the stability of these antioxidant molecules. semanticscholar.org

From a biological perspective, many substituted phenols exhibit significant bioactivity. The parent compound, 2,4-di-tert-butylphenol, has been isolated from various natural sources, including bacteria and fungi, and has demonstrated notable antioxidant, antifungal, and anti-inflammatory properties. nih.govnih.govresearchgate.net This inherent biological activity makes substituted phenols attractive starting points for the development of new therapeutic agents.

Significance of Fluorine Atom Incorporation in Organic Molecules for Modulating Reactivity and Interactions

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical properties. researchgate.net Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of a molecule. This strong electron-withdrawing effect can influence the acidity of nearby functional groups, such as the hydroxyl group in phenols.

Furthermore, the substitution of hydrogen with fluorine can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This is a critical consideration in drug design, as it can lead to improved bioavailability and a longer duration of action. The incorporation of fluorine can also impact a molecule's conformation and its ability to participate in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.

Positioning 2,4-DI-Tert-butyl-5-fluorophenol within the Landscape of Advanced Fluorinated Phenol Research: Foundational and Applied Perspectives

The compound this compound emerges at the intersection of research into sterically hindered phenols and the strategic use of fluorination. Its parent molecule, 2,4-di-tert-butylphenol, is a well-known antioxidant due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, a process stabilized by the bulky tert-butyl groups. semanticscholar.orgvinatiorganics.com

The synthesis of this compound can be conceptualized through the fluorination of 2,4-di-tert-butylphenol. Research has shown that the oxidative fluorination of 2,4-di-tert-butylphenol can lead to the formation of a fluorinated analog. lookchem.com This process highlights a practical route to such specialized compounds.

From a foundational perspective, this compound is an interesting molecule for studying the interplay of steric and electronic effects. The two bulky tert-butyl groups at the ortho and para positions sterically shield the hydroxyl group and the aromatic ring. The fluorine atom at the meta position introduces a strong electron-withdrawing influence. This combination of functionalities is expected to modulate the antioxidant potential and reactivity of the phenol.

From an applied perspective, this compound holds promise as a novel antioxidant with potentially enhanced stability and fine-tuned reactivity. The presence of fluorine could also impart other desirable properties, making it a candidate for investigation in materials science as a monomer or additive, or in medicinal chemistry as a building block for more complex bioactive molecules. The study of this compound and related compounds contributes to the growing library of fluorinated phenols, offering new tools for researchers in their quest to design molecules with specific and enhanced functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21FO |

|---|---|

Molecular Weight |

224.31 g/mol |

IUPAC Name |

2,4-ditert-butyl-5-fluorophenol |

InChI |

InChI=1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,1-6H3 |

InChI Key |

JXTMTYRJBBXEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)F)C(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Investigations of 2,4 Di Tert Butyl 5 Fluorophenol and Its Derivatives

High-Resolution Spectroscopic Analysis for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate details of molecular structure, conformation, and reactivity. For 2,4-di-tert-butyl-5-fluorophenol, a combination of NMR, IR, UV-Vis, and mass spectrometry provides a multi-faceted view of its chemical nature.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and probing dynamic processes such as conformational changes and reaction mechanisms. auremn.org.br

Conformational Analysis: The ¹H NMR spectrum of the parent compound, 2,4-di-tert-butylphenol (B135424), shows distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two bulky tert-butyl groups. The introduction of a fluorine atom at the 5-position in this compound would significantly alter the spectrum. The fluorine atom (¹⁹F, with a nuclear spin of I=½) couples with nearby protons and carbons, leading to characteristic splitting patterns. Specifically, the aromatic protons ortho and meta to the fluorine atom would exhibit coupling (J-coupling), providing definitive proof of the substitution pattern.

The conformation of the hydroxyl group relative to the bulky tert-butyl substituents is a key structural feature. In solution, the hydroxyl proton signal can be broad due to intermolecular exchange. nih.gov However, under specific conditions (e.g., low temperature, dry aprotic solvents, or acidic media), this exchange can be slowed, allowing for the observation of sharp signals and the study of intramolecular hydrogen bonding. nih.gov The presence of the electronegative fluorine atom could influence the acidity of the phenolic proton and its hydrogen bonding characteristics.

¹⁹F NMR spectroscopy would be particularly informative, as the ¹⁹F chemical shift is highly sensitive to the electronic environment, offering a direct probe of molecular interactions and conformational changes. nih.gov

Reaction Pathway Analysis: NMR is instrumental in monitoring the progress of chemical reactions in real-time. For phenolic compounds, reactions such as oxidation, protonation, or derivatization can be followed by observing the disappearance of reactant signals and the appearance of product signals. semanticscholar.orgsemanticscholar.org For instance, in studying the antioxidant mechanism of phenols, ¹H NMR can be used to track the transfer of a hydrogen atom from the hydroxyl group to a radical species. nih.gov By analyzing changes in chemical shifts and coupling constants over time, intermediates can be identified and reaction kinetics can be determined, providing a detailed map of the reaction pathway. semanticscholar.orgacs.org The distinct signals from the fluorine-containing moiety in this compound and its derivatives would serve as excellent reporters for tracking metabolic pathways in biological systems. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by several key vibrations. The spectrum of the parent molecule, 2,4-di-tert-butylphenol, shows characteristic bands for O-H stretching, aromatic C-H stretching, C=C ring stretching, and C-O stretching. nist.gov

The introduction of a fluorine atom would add a characteristic C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region. nih.gov The exact position of this band is sensitive to the electronic environment of the aromatic ring. The O-H stretching band, usually observed as a broad peak around 3600 cm⁻¹, provides information about hydrogen bonding. rsc.org

Interactive Data Table: Key IR Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | ~3600 | Broadness indicates hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzene ring. scielo.org.za |

| Aliphatic C-H Stretch | 3000-2850 | From tert-butyl groups. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands are typical for the phenyl ring. |

| C-F Stretch | 1400-1000 | Diagnostic for the fluorinated compound. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenols exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring. For 2,4-dichlorophenol, absorption bands are observed around 210 nm and 285 nm. researchgate.net The exact wavelengths and intensities of these absorptions are influenced by the substituents on the ring and the polarity of the solvent. researchgate.net The fluorine atom, being an auxochrome, would be expected to cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to the non-fluorinated parent compound.

Tautomeric Studies: Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. wikipedia.org Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one). However, for simple phenols, the equilibrium overwhelmingly favors the aromatic phenol (B47542) form due to the stability conferred by the aromatic ring. youtube.com While keto-enol tautomerism is a fundamental concept, it is generally not a significant phenomenon for this compound in its ground state. youtube.com Tautomerism becomes more relevant in excited states or in more complex derivatives, such as Schiff bases, where it can be readily studied using UV-Vis and other spectroscopic methods. fuw.edu.pl

Mass Spectrometry for Investigating Fragmentation Pathways of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns upon ionization.

For aromatic compounds containing tert-butyl groups, a characteristic and often dominant fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable [M-15]⁺ cation. researchgate.net This is because the resulting positive charge can be delocalized over the aromatic ring and the secondary carbocation is stabilized.

In the case of this compound and its derivatives, the fragmentation would be influenced by the presence of the fluorine atom. The molecular ion peak (M⁺) would be readily identifiable. Key fragmentation pathways would likely include:

Loss of a Methyl Radical: The formation of the [M-CH₃]⁺ ion is expected to be a major fragmentation route.

Loss of HF: In fluorinated compounds, the elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) is a possible pathway, particularly in chemical ionization mass spectrometry. cdnsciencepub.comwhitman.edu

Loss of Fluorine Radical: The cleavage of the C-F bond to lose a fluorine radical (•F, 19 Da) is another potential fragmentation, though the C-F bond is very strong. whitman.edu

Rearrangements: Fluorine-containing ions have a tendency to rearrange, which can lead to complex fragmentation patterns. rsc.orgresearchgate.net

The precise fragmentation pathways can be confirmed by high-resolution mass spectrometry (HRMS), which provides exact mass measurements, and by tandem mass spectrometry (MS/MS) experiments, which isolate and further fragment specific ions to establish their connectivity.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a theoretical framework for understanding and predicting the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties like orbital energies.

For a derivative of 2,4-di-tert-butylphenol, DFT calculations have been shown to provide theoretical structures that are in good agreement with experimental data obtained from X-ray crystallography. iucr.org Such calculations would predict the bond lengths, bond angles, and dihedral angles of this compound. For example, the C-O bond length is expected to be around 1.37 Å, and the aromatic C-C bonds around 1.39 Å. nih.gov The introduction of the C-F bond would slightly alter the geometry of the benzene ring.

DFT also allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a larger gap suggests higher stability. iucr.orgnih.gov Electron-withdrawing groups like fluorine generally lower the energies of both the HOMO and LUMO.

Interactive Data Table: Predicted Geometrical Parameters from DFT (Illustrative)

| Parameter | Typical Calculated Value (Å or °) | Reference/Notes |

|---|---|---|

| C-O Bond Length | 1.376 Å | Based on a derivative of 2,4-di-tert-butylphenol. nih.gov |

| Aromatic C-C Bond Length | ~1.39 Å | Typical value for benzene rings. |

| C-F Bond Length | ~1.35 Å | Typical value for fluorobenzene. |

| C-O-H Bond Angle | ~109° |

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. rsc.org It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.

For a phenol molecule, the MEP map shows a region of significant negative potential around the electronegative oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack or its ability to act as a hydrogen bond donor. researchgate.netresearchgate.netmdpi.com The aromatic ring typically displays a negative potential above and below the plane due to the π-electron cloud.

In this compound, the MEP would be modulated by all substituents:

Hydroxyl Group (-OH): Creates a strong negative potential (red) around the oxygen.

Tert-butyl Groups: These electron-donating groups slightly increase the negative potential of the aromatic ring.

This analysis is crucial for predicting how the molecule will interact with other molecules, such as receptors or reactants, and for understanding substituent effects on acidity and reactivity. rsc.orgmdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch These orbitals are termed "frontier" orbitals as they lie at the outer boundaries of the molecule's electrons. The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comresearchgate.net A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and less stable. researchgate.net

For this compound, the electronic landscape is shaped by its constituent groups. The hydroxyl (-OH) group and the two tert-butyl groups are electron-donating, increasing the electron density of the aromatic ring. In contrast, the fluorine atom at the 5-position is strongly electronegative and acts as an electron-withdrawing group. This interplay influences the energies of the frontier orbitals. In computational studies of a related derivative, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO and LUMO energies were calculated to be -8.544 eV and 0.430 eV, respectively. bsu.by The introduction of a fluorine atom to the 2,4-di-tert-butylphenol backbone is expected to lower the energy of both the HOMO and LUMO due to its inductive electron-withdrawing effect. taylorandfrancis.com

The prediction of chemical reactivity is based on the interaction between these frontier orbitals. wikipedia.org In a potential chemical reaction, the HOMO of this compound would interact with the LUMO of an electrophilic species, while its LUMO would interact with the HOMO of a nucleophilic species. taylorandfrancis.com The spatial distribution of these orbitals across the molecule dictates the regioselectivity of such reactions. The analysis of the HOMO's location can predict the most probable sites for electrophilic attack, whereas the LUMO's location indicates the sites susceptible to nucleophilic attack. youtube.com

Derivation of Global and Local Chemical Activity Descriptors

Global and local chemical activity descriptors, derived within the framework of Conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. scielo.org.mx These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO), which are often approximated by the vertical ionization potential (I) and electron affinity (A) through Koopmans' theorem. researchgate.net

Global reactivity descriptors describe the molecule's reactivity as a whole. Key global descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is the negative of electronegativity.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment.

The formulas used to derive these descriptors are summarized in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of electrophilic character. |

Conformational Landscape Analysis and Tautomerism Energetics

The conformational landscape of this compound is primarily determined by the orientation of the hydroxyl group and the bulky tert-butyl groups. The rotation around the C-O bond of the phenolic hydroxyl group gives rise to different conformers. In substituted phenols, the hydroxyl hydrogen can be oriented towards (syn) or away from (anti) an ortho-substituent. rsc.org In this molecule, the hydroxyl group has ortho-substituents on both sides (a hydrogen at position 6 and a tert-butyl group at position 2). The steric hindrance from the large tert-butyl group would likely cause the conformer with the hydroxyl hydrogen oriented away from it to be energetically favored. Furthermore, the rotation of the two tert-butyl groups around their respective C-C bonds can also lead to various conformers, although the energy barriers for this rotation are generally low. The fluorine atom at the meta-position is not expected to introduce new rotational isomers but will subtly influence the stability and geometry of the existing conformers through electronic and minor steric effects. Computational studies on substituted phenols are essential to map the potential energy surface and identify the lowest energy conformations. acs.org

Phenols can theoretically exist in equilibrium with their non-aromatic keto tautomers, which are cyclohexadienones. wikipedia.org This is a form of keto-enol tautomerism. However, for most simple phenols, the equilibrium overwhelmingly favors the phenol (enol) form due to the significant stabilization energy associated with the aromaticity of the benzene ring. wikipedia.org The loss of this aromaticity makes the keto tautomer highly unstable, with the equilibrium constant for the enolization of phenol being approximately 10-13. wikipedia.org

In the case of this compound, the phenol tautomer is expected to be the vastly more stable form. While certain substitutions or molecular environments can shift this equilibrium, the substituents present in this molecule are not known to strongly favor the keto form. acs.orgwikipedia.org Tautomerism is a more prominent feature in derivatives of phenols, such as ortho-hydroxy Schiff bases, which can exhibit an equilibrium between enol-imine and keto-amine forms, often stabilized by intramolecular hydrogen bonds. nih.govresearchgate.netnih.gov However, for the parent phenol itself, the keto form is considered a high-energy, transient species. Computational chemistry can be used to calculate the relative energies of the tautomers, which would confirm the high energetic penalty associated with the disruption of the aromatic system. nih.gov

Characterization of Intermolecular Interactions and Crystal Packing Motifs

For this compound, several key interactions are expected to dictate its crystal structure:

Hydrogen Bonding: The most significant directional interaction is expected to be O-H···O hydrogen bonding involving the phenolic hydroxyl group. rsc.org This is a classic motif in phenol crystal structures, often leading to the formation of chains or cyclic assemblies of molecules.

Van der Waals Forces: Due to the two bulky tert-butyl groups, a large portion of the molecular surface is nonpolar. Consequently, H···H contacts are predicted to be the most abundant interaction, contributing significantly to the crystal packing, primarily through van der Waals forces. researchgate.net This is a common feature in the crystal structures of highly alkylated compounds.

C-H···π Interactions: The electron-rich aromatic ring can act as a π-acceptor in weak hydrogen bonds with C-H groups from neighboring molecules. nih.gov These interactions, though weaker than classical hydrogen bonds, often play a crucial role in the three-dimensional organization of molecules in the crystal.

Fluorine-Containing Interactions: The presence of the electronegative fluorine atom can introduce additional weak interactions, such as C-H···F or F···F contacts. researchgate.netnih.gov While fluorine is a poor hydrogen bond acceptor, these contacts can still contribute to the stability of the crystal lattice. nih.gov

A hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface is presented below, based on analyses of similar aromatic compounds.

| Interaction Type | Expected Contribution | Description |

| H···H | High | Arises from the numerous hydrogen atoms on the tert-butyl groups and the aromatic ring. |

| C···H / H···C | Significant | Represents C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | Moderate | Corresponds to the strong O-H···O hydrogen bonds. |

| F···H / H···F | Low to Moderate | Indicates the presence of weak C-H···F interactions. |

| C···C | Low | Can indicate π-π stacking, though this may be hindered by the bulky tert-butyl groups. |

The combination of strong hydrogen bonding and extensive van der Waals forces, supplemented by weaker C-H···π and fluorine-related contacts, will ultimately determine the specific crystal packing motif of this compound.

Prediction of Nonlinear Optical Properties (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in optoelectronics, telecommunications, and optical signal processing. researchgate.net Organic molecules have attracted significant interest as NLO materials due to their potential for large NLO responses and the ability to tailor their properties through synthetic chemistry. researchgate.net A key feature for second-order NLO activity in organic molecules is a non-centrosymmetric structure, often achieved with a donor-π-acceptor (D-π-A) motif, which facilitates intramolecular charge transfer (ICT) upon excitation. jmcs.org.mx

The molecular structure of this compound contains the necessary components for potential NLO activity. The phenolic hydroxyl group (-OH) is a well-known electron-donating group (D), while the fluorine atom (-F) is an electron-accepting group (A). These are connected through the conjugated π-system of the phenyl ring. This arrangement can lead to a significant change in dipole moment upon electronic excitation, which is a prerequisite for a large second-order NLO response.

The NLO properties of a molecule can be predicted and quantified using quantum chemical calculations, typically employing DFT. researchgate.netjmcs.org.mx The key parameters that describe NLO behavior are:

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule in its ground state. |

| Mean Polarizability | <α> | Describes the linear response of the electron cloud to an applied electric field. |

| First Hyperpolarizability | βtot | Quantifies the second-order nonlinear optical response of the molecule. A large β value is desirable for NLO applications. |

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Focus

Elucidation of Antioxidant Mechanisms and Radical Scavenging Pathways

2,4-Di-tert-butylphenol (B135424) is a phenolic compound recognized for its significant antioxidant properties. nih.gov Its ability to neutralize harmful free radicals has been a subject of detailed scientific investigation.

The primary antioxidant mechanism of 2,4-DTBP involves its capacity to act as a scavenger of reactive oxygen species (ROS), which are implicated in cellular damage. biomedres.us Computational studies propose that 2,4-DTBP can protect DNA from oxidative damage by neutralizing highly reactive hydroxyl radicals (HO•). biomedres.usbiomedres.us The proposed scavenging mechanism involves a hydrogen abstraction from the compound's hydroxyl (-OH) group by the hydroxyl radical. biomedres.us This process generates a stable phenoxyl radical from the 2,4-DTBP molecule and a harmless water molecule from the ROS, effectively terminating the radical chain reaction. biomedres.us

Experimental assays have confirmed its potent radical scavenging capabilities. The antioxidant capacity of 2,4-DTBP has been demonstrated through its dose-dependent scavenging of 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical anions. nih.gov Further studies utilizing DPPH (2,2-Diphenyl-1-picrylhydrazyl) and metal chelating assays have also substantiated its antioxidant potential, showing high scavenging activity at increased concentrations. thaiscience.info

The antioxidant efficacy of 2,4-DTBP is intrinsically linked to its molecular structure. The key features responsible for its activity are the phenolic hydroxyl group and the two bulky tert-butyl groups attached to the aromatic ring at positions 2 and 4.

The phenolic hydroxyl group is the primary site of action, as it can donate a hydrogen atom to quench free radicals. biomedres.usnih.gov The presence of two tert-butyl groups provides significant steric hindrance around this hydroxyl group. This steric shielding serves a dual purpose: it protects the hydroxyl group and enhances the stability of the phenoxyl radical formed after the hydrogen atom is donated. nih.gov This stability prevents the phenoxyl radical from initiating new oxidation chains, making 2,4-DTBP an effective chain-breaking antioxidant. The electron-donating nature of the tert-butyl groups also contributes to stabilizing the radical.

Mechanisms of Antimicrobial and Antifungal Activity

2,4-DTBP exhibits a broad spectrum of activity against various pathogenic fungi and bacteria, operating through multiple disruptive mechanisms.

In vitro studies have demonstrated the potent antifungal effects of 2,4-DTBP against a range of fungal pathogens. It has shown efficacy against Candida albicans, an opportunistic human pathogen known for forming drug-resistant biofilms. nih.govresearchgate.net The compound inhibits the crucial virulence factors of C. albicans, including hemolysins and secreted aspartyl proteinase. nih.govresearchgate.net A key mechanism of its anti-biofilm activity is the inhibition of hyphal development, a critical step for the initial adhesion and formation of biofilms. nih.govresearchgate.net

The compound is also effective against agronomically important fungi like Fusarium oxysporum and Ustilaginoidea virens. researchgate.netnih.govnih.gov Against F. oxysporum, 2,4-DTBP inhibits both spore germination and hyphal growth. nih.govresearchgate.net For U. virens, the fungus responsible for rice false smut disease, 2,4-DTBP disrupts the cell wall and cell membrane integrity and interferes with cellular redox homeostasis, leading to fungal cell death. nih.gov

| Fungal Species | Observed Effects | Reported Mechanism of Action | Citation |

|---|---|---|---|

| Candida albicans | Inhibition and disruption of biofilms, fungicidal action. | Inhibition of hyphal development; inhibition of virulence factors (hemolysins, phospholipases, proteinase). | nih.govresearchgate.net |

| Fusarium oxysporum | Inhibition of hyphal growth and spore germination. | Inhibition of β-tubulin. | nih.govnih.govresearchgate.net |

| Ustilaginoidea virens | Strong antifungal activity leading to cell death. | Destruction of cell wall and cell membrane; disruption of cellular redox homeostasis. | nih.gov |

| Aspergillus niger | Fungicidal activity. | Not specified. | nih.govscholar9.com |

| Penicillium chrysogenum | Fungicidal activity. | Not specified. | nih.govscholar9.com |

2,4-DTBP has been identified as an effective inhibitor of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. nih.gov This activity is particularly well-documented against the opportunistic pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org

Treatment with 2,4-DTBP significantly reduces the secretion of QS-controlled virulence factors in P. aeruginosa, such as pyocyanin, chitinase, LasA protease, and LasB elastase. nih.gov Mechanistically, it achieves this by downregulating the expression of key QS-related genes, including lasI, lasR, rhlI, and rhlR. nih.govfrontiersin.org By disrupting the QS system, 2,4-DTBP effectively curtails the pathogen's virulence without directly killing the bacteria, which may reduce the selective pressure for resistance development. nih.gov

Furthermore, the compound has demonstrated antibacterial activity against Ralstonia solanacearum, the causative agent of bacterial wilt in crops. nih.govresearchgate.net It inhibits the growth of this bacterium and significantly impedes its biofilm formation, motility, and the secretion of exopolysaccharides (EPS), which are crucial for vascular obstruction in host plants. nih.govresearchgate.net

Enzyme and Receptor Interaction Studies via Molecular Docking and Binding Analysis

Molecular docking and other in silico techniques have provided valuable insights into the specific molecular targets of 2,4-DTBP, corroborating experimental findings and elucidating its mechanisms of action at an atomic level.

One of the key antifungal mechanisms identified through docking studies is the interaction of 2,4-DTBP with β-tubulin in Fusarium oxysporum. nih.govresearchgate.net The analysis predicted that the compound binds to β-tubulin, with hydrogen bonds forming between the phenolic hydroxyl group of the ligand and the amino acid residues HIS 118 and THR 117 of the protein. nih.gov This interaction is thought to inhibit microtubule assembly, thereby disrupting fungal cell division and growth. nih.govresearchgate.net

In the context of its anti-quorum sensing activity, molecular docking has been used to model the interaction of 2,4-DTBP with the QS receptors LasR and RhlR of P. aeruginosa. frontiersin.org These computational studies predict that 2,4-DTBP can bind to these receptors, likely competing with their natural signaling molecules and thus inhibiting the activation of the entire QS cascade. nih.govfrontiersin.org

Beyond antimicrobial targets, research has also explored the interaction of 2,4-DTBP with human nuclear receptors. Crystal structure analysis has confirmed that 2,4-DTBP directly binds to and activates the Retinoid X Receptor alpha (RXRα) . nih.govbiorxiv.org This interaction suggests that the compound can function as an agonist for RXRα, which is a key regulator of various physiological processes. nih.govbiorxiv.org

| Target Protein/Receptor | Organism | Predicted Biological Effect | Key Interacting Residues (if specified) | Citation |

|---|---|---|---|---|

| β-tubulin | Fusarium oxysporum | Antifungal activity via inhibition of microtubule assembly. | HIS 118, THR 117 | nih.govresearchgate.net |

| LasR | Pseudomonas aeruginosa | Inhibition of quorum sensing. | Not specified. | nih.govfrontiersin.org |

| RhlR | Pseudomonas aeruginosa | Inhibition of quorum sensing. | Not specified. | nih.govfrontiersin.org |

| Retinoid X Receptor alpha (RXRα) | Human | Receptor activation. | Not specified. | nih.govbiorxiv.org |

In Silico Identification of Binding Sites and Affinities with Biological Targets

In silico docking studies have been instrumental in identifying the potential binding sites and affinities of phenolic compounds with various biological targets. For the related compound 2,4-DTBP, these studies have revealed significant interactions with several enzymes and receptors.

Alpha-Amylase: Molecular docking studies of 2,4-DTBP with alpha-amylase, a key enzyme in carbohydrate metabolism, have demonstrated a high binding affinity. One study reported a favorable docking score of -81.48 Kcal/mol with the A chain of the receptor 5EMY, suggesting a strong interaction. This high affinity indicates that the compound binds effectively to the receptor.

β-tubulin: While specific binding site data for 2,4-Di-Tert-butyl-5-fluorophenol is not available, research on similar phenolic compounds suggests potential interactions with β-tubulin, a protein crucial for microtubule formation and cellular structure.

Insect Odorant Receptors: Research has identified 2,4-DTBP as a novel agonist for insect odorant receptors. Specifically, it interacts with the Orco subunit, a highly conserved co-receptor in insects. Electrophysiology experiments and point mutations have confirmed that 2,4-DTBP activates the Orco homomeric channel with an EC50 value of 13.4 ± 3.0 μM. mdpi.com Docking models suggest that the binding site for 2,4-DTBP is located within a binding pocket of the Orco subunit. mdpi.com

Nuclear Receptors: A significant body of research has focused on the interaction of 2,4-DTBP with nuclear receptors, particularly the Retinoid X Receptor (RXR). It has been identified as an activator of RXRα. medchemexpress.comnih.gov This interaction is critical as RXR forms heterodimers with numerous other nuclear receptors, thereby influencing a wide range of physiological processes. wikipedia.org

Ligand-Protein Interaction Profiling

The stability of the ligand-protein complex is determined by a network of interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding Networks: In the context of 2,4-DTBP's interaction with alpha-amylase, hydrogen bonds play a crucial role in stabilizing the complex. While the precise hydrogen bonding network for this compound is yet to be elucidated, the presence of the hydroxyl group suggests its potential to act as a hydrogen bond donor. The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The two tert-butyl groups on the phenol (B47542) ring are major contributors to hydrophobic interactions with the binding pockets of target proteins. These bulky, nonpolar groups are expected to favorably interact with hydrophobic amino acid residues, thereby anchoring the molecule within the binding site. The addition of a fluorine atom can increase the lipophilicity of the molecule, potentially enhancing these hydrophobic interactions. benthamscience.com

Mechanisms of Retinoid X Receptor (RXR) Activation and Associated Cellular Pathways

The activation of the Retinoid X Receptor (RXR) by 2,4-DTBP has been a focal point of research, revealing its potential to influence cellular pathways, most notably adipogenesis.

RXR Activation: Studies have shown that 2,4-DTBP directly binds to and activates RXRα. nih.gov This activation is significant because RXR is a heterodimeric partner for many other nuclear receptors, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is a master regulator of adipogenesis. uci.edu The activation of the RXRα subunit within the PPARγ/RXRα heterodimer is a key mechanistic step. uci.edu

Adipogenesis in Mesenchymal Stem Cells: Exposure of human mesenchymal stem cells (MSCs) to 2,4-DTBP has been shown to induce adipogenesis, characterized by increased lipid accumulation and the expression of adipogenic marker genes. uci.edu This effect is mediated through the activation of the PPARγ-RXR heterodimer. uci.edu Antagonist assays have confirmed that blocking either PPARγ or RXR inhibits the adipogenic effects of 2,4-DTBP. medchemexpress.com This suggests that the compound promotes the differentiation of MSCs into fat cells. uci.edunih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

The biological activity of this compound is intrinsically linked to its chemical structure. SAR and QSAR studies help to decipher the contributions of its various functional groups to its biological potency and selectivity.

Impact of Fluorine and Tert-butyl Substituents on Biological Potency and Selectivity

The presence and positioning of the fluorine and tert-butyl groups are critical determinants of the molecule's biological effects.

Fluorine Substituent: The introduction of a fluorine atom can significantly modulate a molecule's biological properties. Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group, influencing its hydrogen bonding capabilities. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. tandfonline.com The small size of the fluorine atom means it can often be substituted for hydrogen without causing significant steric hindrance. tandfonline.com Its ability to form weak hydrogen bonds and enhance hydrophobic interactions can also influence binding affinity to target proteins. benthamscience.comtandfonline.com

Tert-butyl Substituents: The two bulky tert-butyl groups play a crucial role in the molecule's interaction with biological targets. Their size and hydrophobicity are key for fitting into and interacting with the hydrophobic pockets of receptors like RXRα. The positioning of these groups is also critical; for instance, the structural analog 2,6-di-tert-butylphenol does not induce adipogenesis, highlighting the importance of the 2,4-substitution pattern for RXR activation. uci.edu

The following table summarizes the key structural features and their influence on biological activity:

| Substituent | Position | Key Characteristics | Impact on Biological Potency and Selectivity |

| Fluorine | 5 | High electronegativity, small size, enhances lipophilicity | Can alter acidity of the hydroxyl group, potentially increase metabolic stability, and influence binding affinity through weak hydrogen bonds and enhanced hydrophobic interactions. |

| Tert-butyl | 2 | Bulky, hydrophobic | Crucial for hydrophobic interactions within the binding pockets of target proteins, contributing to binding affinity. |

| Tert-butyl | 4 | Bulky, hydrophobic | Essential for proper orientation and interaction within the binding site of receptors like RXRα. The 2,4-substitution pattern is critical for activity. |

Computational Approaches for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their structural and physicochemical properties. wikipedia.orgfiveable.me

These models use mathematical equations to establish a relationship between molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) and a specific biological activity. nih.gov For a compound like this compound, a QSAR model could be developed to predict its potency as an RXR agonist or an alpha-amylase inhibitor. This would involve compiling a dataset of similar phenolic compounds with known activities and then using statistical methods to build a predictive model. nih.gov Such models can accelerate the discovery of new, more potent analogs by allowing for the virtual screening of large numbers of compounds before undertaking expensive and time-consuming laboratory synthesis and testing. fiveable.me The development of robust QSAR models relies on the availability of high-quality biological data and the appropriate selection of molecular descriptors.

Role As a Research Intermediate and Advanced Material Precursor

Strategic Utilization in the Academic Synthesis of Complex Organic Molecules

In the realm of organic synthesis, substituted phenols are fundamental building blocks. The unique substitution pattern of 2,4-di-tert-butyl-5-fluorophenol offers a platform for creating intricate molecular architectures with potential applications in various fields.

The quinolinone-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of several therapeutic agents. One of the most prominent examples is Ivacaftor (VX-770), a drug used to treat cystic fibrosis. amfine.comchemicalbook.com The chemical name for Ivacaftor is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. amfine.comgoogle.com Its synthesis involves the crucial coupling of a 2,4-di-tert-butylphenol (B135424) derivative with a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. nih.govnih.gov

Specifically, the key intermediate used in the synthesis of Ivacaftor is 5-amino-2,4-di-tert-butylphenol. google.comtdcommons.org This aminophenol is prepared from 2,4-di-tert-butylphenol through a nitration reaction followed by reduction. google.comnih.gov While extensive research has been conducted on the structure-activity relationships of Ivacaftor, including the synthesis of various derivatives to optimize its efficacy, current literature does not indicate the use of this compound as a direct precursor in the established synthetic routes for Ivacaftor or other publicly disclosed quinolinone-3-carboxamide derivatives. However, the synthesis of a fluoro derivative from 4-fluorophenol (B42351) has been reported in the context of these structure-activity relationship studies, highlighting the interest in fluorinated analogues. acs.org

Table 1: Key Intermediates in Ivacaftor Synthesis

| Compound Name | Role in Synthesis |

| 2,4-Di-tert-butylphenol | Starting material for the synthesis of the aminophenol intermediate. google.com |

| 5-Amino-2,4-di-tert-butylphenol | Key intermediate that couples with the quinolinone core. google.comtdcommons.org |

| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | The quinolinone core structure that is coupled with the aminophenol. nih.gov |

Theoretical and Experimental Contributions to Stabilizer and Polymer Research

Hindered phenols are a cornerstone of polymer stabilization, acting as primary antioxidants to protect materials like plastics and rubber from degradation. amfine.compartinchem.comvinatiorganics.com Their mechanism of action involves scavenging chain-carrying peroxy radicals, thereby terminating the auto-oxidation cycle that leads to material failure. partinchem.com

The antioxidant activity of hindered phenols stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical species, forming a stable phenoxyl radical that does not readily initiate new oxidation chains. partinchem.comnih.gov The bulky tert-butyl groups ortho and para to the hydroxyl group enhance the stability of this phenoxyl radical and prevent it from undergoing unwanted side reactions.

The introduction of a fluorine atom, as in this compound, can theoretically influence the antioxidant properties. The electron-withdrawing nature of fluorine can affect the bond dissociation energy of the phenolic O-H bond and the redox potential of the molecule. While extensive research exists on the antioxidant properties of various hindered phenols, specific studies detailing the antioxidant mechanisms and performance of this compound in the prevention of material degradation in plastics and rubber are not widely available in the public domain. The research in this area is predominantly focused on well-established, commercially available, non-fluorinated hindered phenolic antioxidants. vinatiorganics.com

Future Research Directions and Emerging Challenges

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of complex substituted phenols like 2,4-di-tert-butyl-5-fluorophenol often involves multi-step processes that can be inefficient and environmentally burdensome. A primary challenge is the development of streamlined, sustainable synthetic methodologies.

Current synthetic approaches to analogous compounds often rely on Friedel-Crafts alkylation to introduce the tert-butyl groups onto a phenol (B47542) or fluorophenol backbone, a process that typically uses strong acids. wikipedia.orgresearchgate.net The introduction of the fluorine atom can be achieved through methods like the deoxyfluorination of phenols. nih.govacs.org However, these traditional methods can suffer from low selectivity, harsh reaction conditions, and the generation of significant waste. nih.govgoogle.com

Future research must focus on integrated synthetic strategies that are both efficient and adhere to the principles of green chemistry. Key areas of development include:

Catalytic Systems: Investigating novel solid acid catalysts, such as zeolites, could offer a recyclable and less corrosive alternative to liquid acids for the tert-butylation step. wikipedia.org

Greener Fluorination: Advancing deoxyfluorination techniques to operate under milder conditions is crucial. The development of reagents that avoid the use of per- and polyfluoroalkyl substances (PFAS) and utilize more benign fluorine sources, such as caesium fluoride, represents a significant step toward environmentally friendly synthesis. nih.govsciencedaily.com

Process Intensification: Exploring flow chemistry for the synthesis could provide better control over reaction parameters, improve safety, and increase yield and purity, thereby reducing downstream purification efforts and solvent usage. rsc.org

One-Pot Syntheses: Designing multi-reaction sequences that can be performed in a single vessel without isolating intermediates would dramatically improve efficiency and reduce waste, targeting high-yield production suitable for industrial scale-up. google.com

A comparison of potential synthetic strategies is outlined in Table 1.

Table 1: Comparison of Synthetic Strategies for Substituted Phenols

| Synthetic Strategy | Potential Advantages | Emerging Challenges | Key Research Focus |

|---|---|---|---|

| Traditional Multi-Step (e.g., Friedel-Crafts, Deoxyfluorination) | Established and understood reaction mechanisms. | Low yield, harsh conditions, significant waste, requires purification. nih.govgoogle.com | Optimization of existing steps. |

| Solid Acid Catalysis | Catalyst is recyclable, reduced corrosion, potentially milder conditions. wikipedia.org | Catalyst deactivation, mass transfer limitations. | Development of robust and highly active solid acid catalysts. |

| PFAS-Free Fluorination | Environmentally benign, avoids persistent pollutants. sciencedaily.com | Reagent stability and reactivity, cost of alternative fluorine sources. | Discovery of new, efficient, non-PFAS fluorinating agents. |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, higher yields and purity. rsc.org | Specialized equipment required, potential for channel clogging. | Reactor design and optimization for multi-phase reactions. |

Advanced Computational Methodologies for High-Throughput Screening and Rational Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules based on the this compound scaffold. nih.gov While methods like Density Functional Theory (DFT) are already used to predict properties of phenolic compounds, such as pKa values and bond dissociation energies (BDE), future work will leverage more advanced and large-scale computational approaches. mdpi.comacs.org

The integration of high-throughput virtual screening (HTVS) with machine learning (ML) and artificial intelligence (AI) is an emerging frontier. rsc.orgmdpi.com These methodologies can rapidly screen vast virtual libraries of derivatives to identify candidates with desired properties before committing to costly and time-consuming synthesis.

Key future directions include:

High-Throughput Virtual Screening (HTVS): Using computational docking and property prediction to evaluate thousands of virtual analogs of this compound against specific biological targets or for desired physicochemical properties. nih.govacs.org

Machine Learning Models: Developing ML models trained on existing experimental and computational data to predict the activity and properties of new phenolic compounds with high accuracy, reducing the reliance on slower DFT calculations. mdpi.com

Inverse QSAR: Employing "inverse" or "de novo" design algorithms that, given a desired activity or property profile, can generate novel molecular structures for synthesis. rsc.org This represents a shift from screening existing possibilities to creating entirely new ones.

Comprehensive Elucidation of Broader Biological Target Landscapes and Endocidal Regulation

While the bioactivity of the parent compound, 2,4-di-tert-butylphenol (B135424), has been noted, the specific biological interactions of its fluorinated analog are largely unexplored. nih.govnih.govresearchgate.net Research has shown that 2,4-di-tert-butylphenol can act as an agonist for insect odorant receptors (specifically the Orco coreceptor) and exhibits broad antifungal and antibacterial properties. mdpi.comnih.gov The introduction of a fluorine atom can significantly alter a molecule's binding affinity, metabolic stability, and membrane permeability, suggesting that this compound may interact with a different or expanded set of biological targets. acs.org

A significant challenge is to move beyond generalized toxicity screenings to pinpoint specific molecular targets. Future research should focus on:

Target Identification: Employing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify specific protein binding partners.

Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement to understand the full biological pathway. A study on the non-fluorinated analog, 2,4-di-tert-butylphenol, confirmed its role as an agonist for the Orco subunit of insect odorant receptors, providing a concrete starting point for comparative studies. mdpi.com

Furthermore, many phenolic compounds produced by organisms can be toxic to the producers themselves, a phenomenon known as autotoxicity. nih.gov This has led to the concept of endocidal regulation , where endogenous biocides (endocides) may play a role in the organism's own life cycle, such as regulating growth, development, or inducing morphological changes. researchgate.netnih.govnih.gov It is unknown if this compound could function as an endocide or modulate such pathways. Investigating this possibility could reveal novel biological control mechanisms and applications. nih.gov

Exploration of Complex Structure-Activity-Property Relationships for Rational Design of Novel Molecules

The rational design of new molecules requires a deep understanding of the Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR). nih.govfiveable.measianpubs.org For this compound, this involves systematically correlating its structural features with its chemical properties and biological activities. jove.comresearchgate.net

How does the position and number of fluorine atoms affect the phenol's acidity (pKa) and antioxidant potential (BDE)?

What is the combined effect of the tert-butyl and fluorine substituents on the molecule's lipophilicity (logP) and, consequently, its ability to cross biological membranes?

How do structural modifications to the alkyl groups or the introduction of additional functional groups alter binding affinity to specific targets?

Pioneering computational studies on phenols have already established the importance of descriptors like BDE and ionization potential in predicting antioxidant activity. scienceopen.comnih.gov By building on this foundation and generating empirical data for a series of rationally designed analogs, robust QSAR models can be developed. These models are essential tools for medicinal chemists and materials scientists to predict the properties of yet-to-be-synthesized compounds, guiding the design of new molecules with enhanced efficacy, selectivity, or stability. rsc.orgresearchgate.net

Table 2: Key Structural Features and Their Potential Influence on Molecular Properties

| Structural Feature | Associated Molecular Descriptor | Potential Influence on Property/Activity | Research Goal |

|---|---|---|---|

| Phenolic -OH Group | Acidity (pKa), Bond Dissociation Energy (BDE) | Determines antioxidant capacity and hydrogen bonding potential. acs.org | Quantify how substituents modulate acidity and radical scavenging. |

| tert-Butyl Groups (at C2, C4) | Steric Hindrance, Lipophilicity (logP) | Provides steric shielding to the -OH group, increases solubility in nonpolar environments. | Evaluate impact on metabolic stability and target accessibility. |

| Fluorine Atom (at C5) | Electron-Withdrawing Effect, pKa | Increases the acidity of the phenolic proton, can form specific interactions (e.g., H-bonds). acs.org | Determine influence on binding affinity and metabolic pathways. |

| Aromatic Ring | π-system, Planarity | Participates in π-π stacking interactions with biological targets. | Explore modifications to the ring system to alter electronic properties. |

Q & A

Basic: What synthetic strategies are recommended for 2,4-di-tert-butyl-5-fluorophenol to address steric hindrance during alkylation?

Methodological Answer:

To optimize synthesis, prioritize stepwise alkylation to mitigate steric challenges. First, introduce tert-butyl groups to the phenol precursor under controlled Friedel-Crafts conditions (e.g., using AlCl₃ as a catalyst at 0–5°C). Fluorination at the 5-position can be achieved via electrophilic substitution using Selectfluor® or F₂ gas in an inert solvent (e.g., dichloromethane). Monitor reaction progress via HPLC or GC-MS to track intermediate formation and minimize byproducts. Steric effects can reduce yields; thus, iterative optimization of reaction time, temperature, and stoichiometry is critical .

Advanced: How can researchers resolve isomer formation during the synthesis of this compound?

Methodological Answer:

Isomer separation requires a combination of chromatography and crystallization. Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a hexane/isopropanol mobile phase. Alternatively, fractional crystallization in ethanol at low temperatures (≤−20°C) can exploit differences in solubility between isomers. Thermodynamic equilibrium studies (e.g., monitoring tert-butyl group migration via ¹H NMR) are essential to identify dominant isomers under varying conditions .

Basic: What analytical techniques are validated for characterizing this compound purity and structure?

Methodological Answer:

Characterization should include:

- ¹H/¹³C NMR : Confirm substituent positions and rule out regioisomers.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., ESI+ mode with <2 ppm error).

- DSC/TGA : Assess thermal stability (decomposition onset >200°C expected due to tert-butyl groups).

- FT-IR : Identify phenolic O-H stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-validate against pharmacopeial standards if applicable .

Advanced: How can computational methods predict the reactivity of this compound in radical scavenging studies?

Methodological Answer:

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:

Determine bond dissociation energies (BDEs) of the phenolic O-H group. Lower BDEs correlate with higher antioxidant activity.

Simulate electrostatic potential maps to identify electron-deficient regions prone to radical attack.

Validate predictions experimentally using DPPH or ABTS assays under controlled oxygen levels. Compare results with structurally analogous compounds (e.g., 2,6-di-tert-butylphenol) to isolate fluorine’s electronic effects .

Basic: What protocols are used to assess the environmental toxicity of this compound?

Methodological Answer:

Follow OECD guidelines for acute aquatic toxicity:

- Daphnia magna immobilization test : Expose organisms to 0.1–10 mg/L concentrations for 48 hours.

- Algal growth inhibition : Measure effects on Chlorella vulgaris biomass over 72 hours.

- Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask method. A log Kow >4 suggests high bioaccumulation risk. Cross-reference with existing data on structurally similar flame retardants .

Advanced: What mechanistic pathways explain the degradation of this compound in aquatic systems?

Methodological Answer:

Degradation studies should combine LC-QTOF-MS and isotopic labeling (e.g., ¹⁸O-H₂O) to track intermediates. Key pathways include:

- Photolysis : Exclude tert-butyl groups via UV irradiation (λ=254 nm) in aqueous solutions; monitor defluorination via ion chromatography.

- Microbial degradation : Use Sphingomonas spp. cultures to assess cleavage of aromatic rings.

- Hydrolysis : Evaluate pH-dependent stability (pH 3–9) to identify hydrolytically labile bonds. Data contradictions (e.g., half-life variability) may arise from matrix effects (e.g., humic acids) .

Advanced: How can conflicting thermodynamic data for this compound be resolved?

Methodological Answer:

Address discrepancies by:

Re-evaluating experimental conditions : Ensure calorimetric data (e.g., ΔHf) are corrected for solvent interactions and purity (>98% by GC).

Cross-validating with computational models : Compare experimental BDEs with DFT-derived values to identify systematic errors.

Meta-analysis : Aggregate data from peer-reviewed studies (e.g., Pil’shchikov et al.’s equilibrium studies on tert-butylphenols) and apply statistical weighting based on methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.